molecular formula C9H10BrN B2651932 1-(3-Bromophenyl)azetidine CAS No. 1313883-55-4

1-(3-Bromophenyl)azetidine

Cat. No.: B2651932
CAS No.: 1313883-55-4
M. Wt: 212.09
InChI Key: HGKYRIFEOGFCJN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring with a bromophenyl substituent at the first position

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-bromobenzylamine with ethylene oxide under basic conditions can yield the desired azetidine ring. Another method includes the use of aziridines, which can be converted to azetidines through ring expansion reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in organic synthesis.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

Major Products:

  • Substituted azetidines
  • Azetidinones
  • Reduced azetidine derivatives

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)azetidine involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Properties

IUPAC Name

1-(3-bromophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYRIFEOGFCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from 1,3-dibromobenzene and azetidine using a similar procedure to that described for D43. LCMS (A): m/z (M+H)+ 212/214, C9H10BrN requires 211/213 (acidic).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 1,3-dibromobenzene (472 mg, 2 mmol) in toluene (5 mL), were added azetidine hydrochloride (187 mg, 2 mmol), tris(dibenzylideneacetone)dipalladium (46 mg, 0.05 mmol), racemic BINAP (93 mg, 0.15 mmol) and sodium tert-butoxyde (230 mg, 2.4 mmol). The reaction was heated to 80° C. for 12 hr under nitrogen gas. The reaction mixture was filtered through celite and the filtered mixture was evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate: methanol=10:0:0 to 9:1:0.1) gave the product (51 mg, 12%). 400 M Hz 1H-NMR (CDCl3) δ: 7.04 (t, J=8.0 Hz, 1H), 6.82 (dd, J=8.0 Hz and 1.1 Hz, 1H), 6.55 (t, J=2.0 Hz, 1H), 6.33 (dd, J=7.7 Hz and 2.0 Hz, 1H), 3.87 (t, J=7.2 Hz, 4H), 2.40-2.34 (m, 2H); LCMS: 212[M+H].
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